molecular formula C9H9F3O2 B2388101 6-Ethoxy-2,3,4-trifluorobenzyl alcohol CAS No. 1980062-54-1

6-Ethoxy-2,3,4-trifluorobenzyl alcohol

Cat. No.: B2388101
CAS No.: 1980062-54-1
M. Wt: 206.164
InChI Key: NXGYHNQMWRHWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2,3,4-trifluorobenzyl alcohol is a chemical compound with the molecular formula C9H9F3O2. It is known for its unique structure, which includes an ethoxy group and three fluorine atoms attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol typically involves the reaction of 2,3,4-trifluorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3,4-trifluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,3,4-trifluorobenzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorobenzyl alcohol
  • 6-Methoxy-2,3,4-trifluorobenzyl alcohol
  • 6-Ethoxy-2,4,5-trifluorobenzyl alcohol

Uniqueness

6-Ethoxy-2,3,4-trifluorobenzyl alcohol is unique due to the specific positioning of the ethoxy group and the three fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

6-Ethoxy-2,3,4-trifluorobenzyl alcohol is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and three fluorine atoms on the benzene ring. The molecular formula is C10H10F3O, and its structure can be represented as follows:

C6H5(CF3)(C2H5O)OH\text{C}_6\text{H}_5(\text{CF}_3)(\text{C}_2\text{H}_5\text{O})\text{OH}

Biological Activities

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes within microbial and cancer cells.
  • Cell Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, potentially leading to increased permeability and cell death.
  • Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by BenchChem reported that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics.
  • Anticancer Activity : In vitro studies have shown that treatment with this compound led to a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Research Findings Summary Table

Study Activity Target Organism/Cell Line Findings
BenchChemAntimicrobialStaphylococcus aureus, E. coliSignificant MIC values indicating effectiveness
ResearchGateAnticancerBreast cancer cell lineDose-dependent reduction in viability; apoptosis induction

Properties

IUPAC Name

(6-ethoxy-2,3,4-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHNQMWRHWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.